molecular formula C10H17N5O2 B6642619 N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide

N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide

Cat. No. B6642619
M. Wt: 239.27 g/mol
InChI Key: HGPUTFIVLVCKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTC is a triazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide induces apoptosis and inhibits cell proliferation by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of HDACs, resulting in the modulation of gene expression. In viral infections, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the replication of HIV and HCV by targeting viral enzymes. In inflammatory disorders, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological effects at low concentrations. However, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide also has some limitations. It is relatively unstable in solution and can degrade over time, which can affect its biological activity. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. One area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics for cancer and viral infections. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency. Finally, the mechanism of action of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of various enzymes and signaling pathways, resulting in its biological effects. Although N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments, it also has some limitations. Further research is needed to evaluate the safety and efficacy of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics and to develop N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency.

Synthesis Methods

N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be synthesized through a simple one-pot reaction that involves the condensation of morpholine, propargyl bromide, and 1,2,4-triazole-3-carboxamide in the presence of a palladium catalyst. The reaction proceeds smoothly to give a high yield of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. The synthesized N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be purified through column chromatography or recrystallization.

Scientific Research Applications

N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been studied for its potential anti-viral effects against HIV and HCV. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been targeted by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide due to its anti-inflammatory effects.

properties

IUPAC Name

N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-8(7-15-2-4-17-5-3-15)12-10(16)9-6-11-14-13-9/h6,8H,2-5,7H2,1H3,(H,12,16)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPUTFIVLVCKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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